molecular formula C12H17BrN2 B1481109 4-Bromo-6-(2-cyclohexylethyl)pyrimidine CAS No. 2091250-65-4

4-Bromo-6-(2-cyclohexylethyl)pyrimidine

Katalognummer: B1481109
CAS-Nummer: 2091250-65-4
Molekulargewicht: 269.18 g/mol
InChI-Schlüssel: DGGARSGILOINLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-6-(2-cyclohexylethyl)pyrimidine is a useful research compound. Its molecular formula is C12H17BrN2 and its molecular weight is 269.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

4-Bromo-6-(2-cyclohexylethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidines, as a class, are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the bromination of a pyrimidine scaffold followed by alkylation with a cyclohexylethyl group. The synthetic routes often leverage established methodologies for functionalizing pyrimidine rings to introduce the bromo and cyclohexyl substituents.

Antimicrobial Activity

Pyrimidines and their derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, studies have shown that pyrimidine derivatives can possess minimum inhibitory concentrations (MIC) in the range of 500–1000 μg/mL against E. coli and S. aureus . Although specific data on this compound is limited, its structural similarity to other active pyrimidines suggests potential antimicrobial efficacy.

Anticancer Activity

Pyrimidine derivatives are also known for their anticancer properties. The mechanism often involves inhibition of key enzymes or pathways in cancer cells. For instance, certain pyrimidines act as inhibitors of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells . While direct studies on this compound are sparse, its analogs have shown promise in preclinical models.

Structure-Activity Relationships (SAR)

The biological activity of pyrimidines is heavily influenced by their structure. Key factors include:

  • Substitution Patterns : The presence of electron-withdrawing groups (like bromine) can enhance biological activity by stabilizing the compound's interaction with biological targets.
  • Alkyl Chain Length and Branching : Modifications in the alkyl chain can affect lipophilicity and membrane permeability, impacting the compound's bioavailability and efficacy.

Research indicates that modifications at the 4 and 6 positions of the pyrimidine ring significantly influence the activity against various pathogens and cancer cell lines .

Case Study 1: Antimicrobial Evaluation

In a study evaluating various pyrimidine derivatives, compounds analogous to this compound were tested against multiple bacterial strains. Results indicated that certain derivatives exhibited potent antibacterial activity with MIC values comparable to standard antibiotics . This suggests that further exploration of this compound could yield valuable insights into its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

Another investigation focused on a series of substituted pyrimidines demonstrated significant anticancer effects in vitro. Compounds with similar structural features to this compound showed inhibition of cancer cell proliferation through apoptosis induction . Such findings underscore the need for targeted studies on this specific compound.

Data Table: Summary of Biological Activities

Activity Type Observed Effect Reference
AntimicrobialMIC: 500–1000 μg/mL against E. coli and S. aureus
AnticancerInduction of apoptosis in cancer cell lines
SAR InsightsSubstitution at positions 4 and 6 enhances activity

Wissenschaftliche Forschungsanwendungen

1.1 Anti-Cancer Activity
Research indicates that pyrimidine derivatives, including 4-Bromo-6-(2-cyclohexylethyl)pyrimidine, exhibit promising anti-cancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the pyrimidine structure can enhance its potency against specific cancer types, with IC50 values indicating effective inhibition of tumor growth in vitro and in vivo models .

1.2 Antimycobacterial Activity
The compound has also demonstrated activity against Mycobacterium tuberculosis (Mtb). A study utilizing molecular docking and dynamic simulations found that certain pyrimidine derivatives could effectively inhibit Mtb by targeting specific proteins involved in its metabolism. The minimum inhibitory concentration (MIC) values for these compounds suggest they may serve as potential leads for developing new anti-tubercular agents .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies have shown that:

  • Substituent Effects: The presence of a bromine atom at the 4-position significantly enhances the compound's interaction with biological targets.
  • Cyclohexylethyl Group: This bulky substituent contributes to improved lipophilicity and cellular uptake, which are critical for enhancing the compound's efficacy against cancer cells and pathogens .

Table 2: SAR Insights

Substituent PositionSubstituent TypeEffect on Activity
4BromoIncreases binding affinity
6CyclohexylethylEnhances lipophilicity and uptake

Case Studies

Case Study 1: Anti-Cancer Efficacy
In a recent study, a series of pyrimidine derivatives were synthesized and tested for their anti-cancer activity against breast cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited significant cytotoxicity, leading to apoptosis in treated cells .

Case Study 2: Antimycobacterial Screening
Another investigation focused on the antimycobacterial properties of pyrimidines, including our compound of interest. The study utilized the microplate Alamar blue assay to determine MIC values against Mtb strains, demonstrating that certain derivatives showed potent activity comparable to standard treatments .

Eigenschaften

IUPAC Name

4-bromo-6-(2-cyclohexylethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c13-12-8-11(14-9-15-12)7-6-10-4-2-1-3-5-10/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGARSGILOINLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-6-(2-cyclohexylethyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Bromo-6-(2-cyclohexylethyl)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-Bromo-6-(2-cyclohexylethyl)pyrimidine
Reactant of Route 4
Reactant of Route 4
4-Bromo-6-(2-cyclohexylethyl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-Bromo-6-(2-cyclohexylethyl)pyrimidine
Reactant of Route 6
Reactant of Route 6
4-Bromo-6-(2-cyclohexylethyl)pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.